3,4-Dichlorophenylhydrazine hydrochloride
Overview
Description
3,4-Dichlorophenylhydrazine hydrochloride is a chemical compound with the molecular formula Cl2C6H3NHNH2 · HCl. It is a derivative of phenylhydrazine, where two chlorine atoms are substituted at the 3 and 4 positions of the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Mechanism of Action
Mode of Action
The exact mode of action of 3,4-Dichlorophenylhydrazine hydrochloride remains unclear due to the lack of specific studies . Generally, hydrazine derivatives can form hydrazones with carbonyl compounds, which may interfere with the normal function of biological macromolecules.
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Result of Action
It’s known that the compound can cause skin and eye irritation, and may be harmful if swallowed, in contact with skin, or if inhaled .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dichlorophenylhydrazine hydrochloride typically involves the reaction of 3,4-dichloroaniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by crystallization.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction parameters, such as temperature, pressure, and concentration of reagents, are optimized to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 3,4-Dichlorophenylhydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used under appropriate conditions.
Major Products:
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Various substituted phenylhydrazine derivatives.
Scientific Research Applications
3,4-Dichlorophenylhydrazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and as a reagent in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
- 2,4-Dichlorophenylhydrazine hydrochloride
- 4-Chlorophenylhydrazine hydrochloride
- 4-Fluorophenylhydrazine hydrochloride
Comparison: 3,4-Dichlorophenylhydrazine hydrochloride is unique due to the specific positioning of chlorine atoms on the benzene ring, which influences its reactivity and properties. Compared to its analogs, it exhibits distinct chemical behavior and applications, making it valuable in specific synthetic and research contexts.
Properties
IUPAC Name |
(3,4-dichlorophenyl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3,10H,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIKZRYSGQPZTMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Cl)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00173445 | |
Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19763-90-7 | |
Record name | Hydrazine, (3,4-dichlorophenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19763-90-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763907 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3,4-Dichlorophenyl)hydrazine monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00173445 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3,4-dichlorophenyl)hydrazine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.329 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3,4-Dichlorophenylhydrazine hydrochloride in the synthesis of 2-(3,4-Dichlorophenyl)-2,4-dihydro-5-methyl-3H-pyrazol-3-one?
A1: this compound serves as a crucial starting material in the synthesis. The research paper describes a two-step process []:
Q2: What factors were found to influence the yield and purity of this compound during its synthesis?
A2: The research paper highlights several factors affecting the synthesis of this compound []:
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